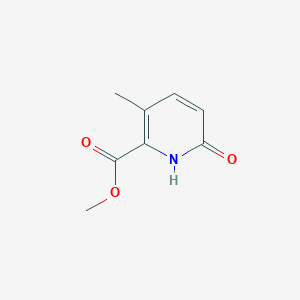

Methyl 6-hydroxy-3-methylpicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-6(10)9-7(5)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUMWHVXAFYWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 6 Hydroxy 3 Methylpicolinate

Established Synthetic Pathways to Methyl 6-hydroxy-3-methylpicolinate

Established routes to this compound and related picolinic acid derivatives often rely on functional group interconversions of readily available starting materials.

Synthesis from Picolinic Acid Derivatives (e.g., 6-methylpicolinic acid)

A common strategy for synthesizing substituted picolinates is to start from a pre-existing picolinic acid scaffold. For instance, the synthesis can commence with 3-methylpicolinic acid. The synthesis of picolinic acid itself can be achieved on a commercial scale through the ammoxidation of 2-picoline, followed by the hydrolysis of the resulting nitrile. wikipedia.org In a laboratory setting, it can be prepared by the oxidation of 2-methylpyridine (B31789) with potassium permanganate (B83412). wikipedia.org

Once 3-methylpicolinic acid is obtained, subsequent steps would involve the introduction of a hydroxyl group at the 6-position and esterification of the carboxylic acid. A plausible route could involve the halogenation of the 6-position of the pyridine (B92270) ring, followed by a nucleophilic substitution with a hydroxide (B78521) source to introduce the hydroxyl group. For example, a related compound, 6-hydroxypicolinic acid, can be synthesized from 2-bromo-6-hydroxypyridine. chemicalbook.com This intermediate is treated with isopropylmagnesium chloride and then n-butyllithium, followed by quenching with carbon dioxide to yield the carboxylic acid. chemicalbook.com A similar strategy could be adapted for a 3-methyl substituted analogue.

Esterification and Hydroxylation Routes

Direct esterification of the carboxylic acid and hydroxylation of the pyridine ring are key transformations in the synthesis of this compound.

Esterification: The conversion of the carboxylic acid group of a picolinic acid derivative to its methyl ester can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. Another method involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), often catalyzed by dimethylformamide (DMF). nih.gov The resulting acid chloride hydrochloride can then be reacted with methanol to form the methyl ester. nih.govumsl.edu Alternatively, active esters, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, can be prepared and subsequently reacted with methanol. nih.gov

Hydroxylation: Introducing a hydroxyl group onto the pyridine ring can be challenging to achieve with high regioselectivity through chemical methods. One effective method for the specific synthesis of 6-hydroxypicolinic acid is through the microbial hydroxylation of picolinic acid. psu.edu The microorganism Alcaligenes faecalis has been shown to efficiently convert picolinic acid to 6-hydroxypicolinic acid, with yields high enough for large-scale preparation. psu.edu This biotransformation offers a green and highly regioselective alternative to traditional chemical methods. psu.edu For a 3-methyl substituted target, a similar enzymatic approach could be explored. Another chemical approach is the Elbs oxidation, which has been used to synthesize 3,6-dihydroxypicolinic acid from 3-hydroxypicolinic acid using potassium peroxydisulfate. nih.gov

Multi-step Reaction Sequences for Complex Synthesis

The synthesis of this compound can be envisioned as a multi-step process, combining several of the reactions described above. libretexts.org A hypothetical multi-step synthesis could start from 3-methylpicolinic acid.

A potential synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Halogenation | e.g., NBS, light or heat | 6-bromo-3-methylpicolinic acid |

| 2 | Esterification | SOCl₂/DMF, then CH₃OH | Methyl 6-bromo-3-methylpicolinate |

| 3 | Hydroxylation | e.g., NaOH, heat | This compound |

This table represents a hypothetical reaction sequence and the specific conditions would require experimental optimization.

This type of sequential approach allows for the controlled introduction of functional groups to build the target molecule. The synthesis of related aminopicolinic acid derivatives has been demonstrated through multi-step reactions involving the initial preparation of a methylpicolinate intermediate. umsl.edu The principles of retrosynthetic analysis are crucial in designing such multi-step syntheses, by working backward from the target molecule to identify suitable starting materials and reaction pathways. libretexts.org

Novel and Green Synthetic Approaches

Recent advancements in catalysis have led to the development of novel and more sustainable methods for the synthesis of pyridine derivatives, which could be applied to the preparation of this compound.

Palladium-catalyzed Hydroxycarbonylation Strategies

Palladium-catalyzed reactions are powerful tools in modern organic synthesis. youtube.com Palladium-catalyzed hydroxycarbonylation offers a method for the synthesis of carboxylic acids from aryl halides. nih.gov This strategy could be adapted to synthesize the picolinic acid core of the target molecule. For instance, a suitably substituted dihalopyridine could undergo a regioselective palladium-catalyzed hydroxycarbonylation to introduce the carboxylic acid group. Subsequent functionalization would then lead to the final product.

Palladium catalysis can also be employed for C-H activation, providing a direct route to functionalize the pyridine ring without the need for pre-functionalized substrates. uva.es While not yet specifically reported for this compound, the development of palladium catalysts with cooperating ligands has shown promise in the C-H functionalization of arenes and heterocycles. uva.esnih.gov These advanced catalytic systems could potentially be applied to a more direct and efficient synthesis of the target compound in the future. youtube.com

Metal-mediated Cyclization Reactions

The de novo construction of the pyridine ring using metal-mediated cyclization reactions represents a powerful and convergent approach. uiowa.edu Transition-metal-catalyzed [2+2+2] cycloaddition reactions are a fascinating method for synthesizing pyridines from simpler acyclic precursors like alkynes and nitriles. nih.govacsgcipr.orgacs.org This approach allows for the rapid assembly of highly substituted pyridine rings with good control over the substitution pattern. nih.gov

Various metals, including cobalt, rhodium, and ruthenium, have been used to catalyze these cycloadditions. acsgcipr.org A hypothetical route to a precursor of this compound could involve the cycloaddition of a substituted alkyne with another alkyne and a nitrile source. The strategic choice of starting materials would be crucial to achieve the desired substitution pattern on the resulting pyridine ring. Intramolecular Friedel-Crafts type cyclizations, often mediated by Lewis acids, are another strategy for forming heterocyclic rings, though more commonly applied to quinolinone synthesis. google.com

Selective Functionalization of Methyl Groups on Pyridine Ring Systems

The selective functionalization of methyl groups on pyridine rings is a crucial transformation in organic synthesis, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. In the context of this compound, the methyl group at the 3-position presents a key site for chemical modification. Various strategies have been developed for the C(sp³)–H functionalization of methyl groups on pyridine scaffolds, often employing transition metal catalysis.

One prominent approach involves the use of manganese catalysts for late-stage oxidative C(sp³)–H methylation. This method has been successfully applied to a range of complex, bioactive molecules, demonstrating its potential for the selective functionalization of methyl groups in the presence of other sensitive functional groups. nih.gov For instance, the methylation of a 3-phenylpyrrolidine (B1306270) derivative proceeds with high regioselectivity at the methylene (B1212753) site distal from the phenyl group. nih.gov While not specifically demonstrated on this compound, this methodology suggests a potential pathway for the further methylation of the existing methyl group to form an ethyl group, or for the introduction of other alkyl groups. The presence of the hydroxyl and ester functionalities on the pyridine ring would likely influence the reactivity and may require careful optimization of reaction conditions.

Another strategy involves the oxidation of the methyl group. For example, the oxidation of 3-methylpyridine (B133936) to nicotinic acid can be achieved using various oxidizing agents. While hydrogen peroxide in the presence of a vanadium on titanium catalyst has been explored, the primary product is often the 3-methylpyridin-1-oxide. researchgate.net More effective reagents for the oxidation of the methyl group to a carboxylic acid include potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic aqueous solution. researchgate.net In the case of this compound, such an oxidation would transform the methyl group into a second carboxylic acid function, leading to a pyridine-2,3-dicarboxylic acid derivative after hydrolysis of the ester.

Furthermore, the oxidation of a related compound, 3-2-(4-(methylthio)phenyl)-acetylpyridine, to the corresponding carboxylic acid has been achieved using hydrogen peroxide in the presence of a catalytic amount of an alkali metal tungstate, such as sodium tungstate. google.comgoogle.com This method, carried out in a lower alcohol solvent, offers a milder alternative to permanganate or dichromate and could potentially be applied to the selective oxidation of the methyl group of this compound.

The following table summarizes potential selective functionalization reactions of the methyl group on a pyridine ring, which could be applicable to this compound.

| Reaction Type | Reagents and Catalysts | Potential Product from this compound | Reference |

| Oxidative Methylation | Mn(CF₃PDP), DAST/AlMe₃ | Methyl 6-hydroxy-3-ethylpicolinate | nih.gov |

| Oxidation to Carboxylic Acid | KMnO₄/OH⁻ or K₂Cr₂O₇/H⁺ | 6-Hydroxy-2-(methoxycarbonyl)nicotinic acid | researchgate.net |

| Oxidation with Tungstate | H₂O₂, Sodium Tungstate | 6-Hydroxy-2-(methoxycarbonyl)nicotinic acid | google.comgoogle.com |

Mechanistic Investigations of Synthetic Transformations

Reaction Mechanism Elucidation (e.g., Deuterium (B1214612) Labeling Studies, Reaction Progress Monitoring)

Deuterium labeling studies are a powerful tool for elucidating reaction mechanisms by tracing the path of hydrogen atoms throughout a chemical transformation. In the context of pyridine functionalization, these studies have provided crucial insights into the mechanisms of C-H activation and reduction processes. For instance, in the reductive C3 functionalization of pyridinium (B92312) salts catalyzed by iridium, deuterium labeling with d2-paraformaldehyde revealed that the reduction is reversible. researchgate.net The incorporation of deuterium into both the product and the starting material indicated a dynamic process where the iridium-hydride (or deuteride) can add and eliminate from the pyridine ring. researchgate.net The mechanism is proposed to proceed through an initial reversible iridium-hydride reduction at either the 2- or 6-position. However, only the reduction at the 2-position leads to a productive trapping of formaldehyde (B43269) and a subsequent irreversible second iridium-hydride reduction to yield the final product. researchgate.net

In another example, the vapor-phase phototransposition of deuterated pyridines has been studied to understand the mechanism of photoisomerization. nih.gov Irradiation of trideuterio- and tetradeuteriopyridines led to the formation of other isomeric deuterated pyridines, consistent with a mechanism involving photocyclization, nitrogen migration around the resulting cyclopentenyl ring, and subsequent rearomatization. nih.gov

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The regioselectivity and efficiency of synthetic transformations on pyridine rings are critically dependent on the choice of catalysts and reagents. The electron-deficient nature of the pyridine ring and the presence of the nitrogen atom often direct reactions to the C2 and C4 positions. nih.gov However, the use of specific catalysts and directing groups can overcome this inherent reactivity to achieve functionalization at the C3 and C5 positions.

Transition metal catalysts, including those based on rhodium, iridium, palladium, and nickel, play a pivotal role in directing the regioselectivity of C-H functionalization. nih.govacs.orgacs.org For instance, rhodium(III) catalysts have been employed for the C-H amidation of pyridines, where a substituent at the C2 position is crucial for the success of the transformation. acs.org This highlights the importance of the substrate's substitution pattern in concert with the catalyst for achieving the desired outcome.

In the context of this compound, the existing hydroxyl and methyl ester groups would act as directing groups, influencing the regioselectivity of further functionalizations. The hydroxyl group at the 6-position, being an electron-donating group, would activate the ring towards electrophilic substitution, while the electron-withdrawing methyl ester at the 2-position would deactivate it. The interplay of these electronic effects, along with the steric hindrance they impose, would determine the site of further reactions.

The choice of reagents is equally critical. For example, in the oxidation of 3-methylpyridine, using hydrogen peroxide leads to the N-oxide as the major product, whereas using stronger oxidizing agents like KMnO₄ leads to the carboxylic acid. researchgate.net This demonstrates how the reagent directly controls the reaction's outcome. Similarly, in the C-2 selective alkenylation of pyridine derivatives, the use of a nickel catalyst with a diorganozinc compound as a Lewis acid affords monoalkenylation products, while switching the Lewis acid to AlMe₃ results in dienylated products. acs.org

Chemical Modifications and Derivatization

Introduction of Varied Functional Groups

The pyridine core is a versatile scaffold that allows for the introduction of a wide array of functional groups, leading to the synthesis of derivatives with diverse chemical and physical properties. acs.org For this compound, derivatization can be envisioned at several positions: the hydroxyl group, the methyl group, and the pyridine ring itself.

The hydroxyl group at the 6-position can be readily converted into other functionalities. For example, it can be alkylated to form an ether or acylated to form an ester. Such modifications would alter the electronic properties of the pyridine ring and could be used to fine-tune the molecule's characteristics.

The methyl group at the 3-position is also a handle for introducing new functional groups. As discussed in section 2.2.3, it can be oxidized to a carboxylic acid, which can then be further converted into amides, esters, or other acid derivatives.

Direct C-H functionalization of the pyridine ring offers a powerful strategy for introducing new substituents. Transition-metal-catalyzed reactions have been developed for the introduction of alkyl, alkenyl, aryl, and acyl groups onto the pyridine core. acs.org For this compound, C-H functionalization at the C4 or C5 positions would lead to highly substituted pyridine derivatives. For example, methods for the C4-selective addition of pyridines across alkenes and alkynes using nickel/Lewis acid cooperative catalysis have been reported. acs.org

Regioselective Transformations

Achieving regioselectivity in the functionalization of substituted pyridines is a central challenge in their synthesis. The inherent electronic properties of the pyridine ring, combined with the directing effects of existing substituents, govern the position of incoming groups.

In this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing methyl ester group, along with the methyl group, creates a unique substitution pattern that would direct further transformations. The C4 and C5 positions are potential sites for electrophilic attack, with the exact selectivity depending on the reaction conditions and the nature of the electrophile.

Recent advances have focused on developing catalytic systems that can override the intrinsic reactivity of the pyridine ring to achieve functionalization at less favored positions. For example, the use of specific directing groups can steer a reaction to a particular C-H bond. While the existing substituents on this compound already act as directing groups, the introduction of a temporary directing group could be a strategy to achieve functionalization at a specific desired position.

The following table outlines some potential regioselective transformations for this compound based on general pyridine chemistry.

| Transformation | Potential Reagents/Catalyst | Target Position | Potential Product | Reference |

| C-H Arylation | Pd-catalyst | C4 or C5 | 4-Aryl- or 5-Aryl-methyl 6-hydroxy-3-methylpicolinate | nih.gov |

| C-H Amidation | Rh-catalyst | C4 or C5 | 4-Amido- or 5-Amido-methyl 6-hydroxy-3-methylpicolinate | acs.org |

| C-H Alkenylation | Ni-catalyst/Lewis Acid | C4 | Methyl 4-alkenyl-6-hydroxy-3-methylpicolinate | acs.org |

Structural Elucidation, Spectroscopic Characterization, and Computational Studies of Methyl 6 Hydroxy 3 Methylpicolinate

Advanced Spectroscopic Analyses

A complete spectroscopic profile of a compound is fundamental to its structural elucidation. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). However, for Methyl 6-hydroxy-3-methylpicolinate, specific experimental data from these techniques are not readily found in scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. 2D NMR techniques, such as COSY and HSQC, further establish the connectivity between protons and carbons. A comprehensive search for ¹H, ¹³C, and 2D NMR data for this compound did not yield any specific published spectra or assigned chemical shifts. While general chemical shift ranges for similar pyridine (B92270) and methyl ester functionalities are known, precise data for this specific substitution pattern is not documented.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for the hydroxyl (-OH), ester carbonyl (C=O), C-O, and aromatic C-N and C-C bonds. However, a specific, experimentally obtained IR spectrum with peak assignments for this compound is not available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The analysis of the UV-Vis spectrum of this compound would reveal its maximum absorption wavelengths (λmax), which are influenced by the electronic nature of the pyridine ring and its substituents. Unfortunately, no published UV-Vis absorption spectra for this specific compound could be located.

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, confirming the molecular formula. While the molecular weight of this compound can be calculated, specific experimental mass spectra, including fragmentation analysis from methods like GC-MS or LC-MS/MS, have not been published.

X-ray Crystallography and Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions, such as hydrogen bonding (e.g., involving the hydroxyl group), π-π stacking between the pyridine rings, and other van der Waals forces. Such information is crucial for understanding the solid-state properties of the compound. A search for a published crystal structure of this compound was unsuccessful, precluding any detailed analysis of its crystal packing and intermolecular interactions.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where the crystal lattice incorporates solvent molecules (solvates) or water (hydrates), are critical properties that can influence the physical and chemical characteristics of a compound. These properties can affect solubility, stability, and bioavailability.

Currently, specific studies on the polymorphic and pseudopolymorphic forms of this compound are not extensively documented in publicly available scientific literature. Research in this area would typically involve techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different solid-state forms. Such investigations would be crucial for understanding the material properties of the compound for various applications.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides profound insights into the molecular properties of this compound at an atomic level. These theoretical methods are instrumental in complementing experimental data and predicting molecular behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds similar to this compound, DFT calculations, particularly using the B3LYP functional with a 6-311+G(**) basis set, are commonly employed for full structure optimization and force field calculations. This process determines the most stable three-dimensional arrangement of atoms (geometry optimization) and predicts the molecule's vibrational frequencies (vibrational analysis).

The optimized geometry provides key structural parameters. The calculated vibrational frequencies can then be compared with experimental data from FTIR and Raman spectroscopy to achieve a detailed assignment of the vibrational modes of the molecule. A close agreement between observed and calculated frequencies, often improved by applying scale factors, validates the computational model.

Table 1: Illustrative Optimized Geometrical Parameters (Analog Compound) The following data is for a related compound, 4-methyl-3-nitrobenzoic acid, calculated at the B3LYP/6-311++G level, to illustrate the type of parameters obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | 1.38 - 1.41 Å |

| C-N | 1.48 Å | |

| N-O | 1.22 - 1.23 Å | |

| C=O | 1.21 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C-C (ring) | 118 - 122° |

| C-C-N | 119 - 122° | |

| O-N-O | 124° | |

| Data derived from studies on analogous compounds to illustrate typical DFT outputs. |

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. These simulations can reveal the dynamic behavior and stability of a compound in different environments, such as in solution or interacting with other molecules. For a compound like this compound, MD simulations could be performed to understand its conformational flexibility, solvation properties, and potential interactions with biological macromolecules. The simulation tracks the trajectory of atoms based on a force field, providing insights into how the molecule behaves in a dynamic system. While specific MD simulation studies on this compound are not prevalent, this technique remains a valuable tool for exploring its behavior at the molecular level.

Quantum chemical calculations are essential for understanding the electronic characteristics of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive. These properties are typically calculated using DFT methods. For instance, the analysis of frontier molecular orbitals can reveal the distribution of electron density and predict sites of electrophilic and nucleophilic attack.

Table 2: Illustrative Electronic Properties (Analog Compound) This table provides an example of quantum chemical data for a donor-bridge-acceptor system, calculated using DFT, to demonstrate the typical electronic properties investigated.

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.2 eV |

| Values are illustrative, based on principles described in quantum chemical studies. |

Theoretical calculations are widely used to predict various spectroscopic parameters, which can then be used to interpret experimental spectra. Using methods like time-dependent density functional theory (TD-DFT), it is possible to predict electronic transitions, which correspond to UV-Visible absorption spectra.

Furthermore, DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). The calculated frequencies and intensities for the fundamental vibrational modes of this compound would allow for a complete vibrational assignment when compared with experimental FTIR and FT-Raman spectra. This comparative approach helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties.

Analytical Method Development and Validation for Research Applications

The development and validation of analytical methods are crucial for the accurate quantification of a compound in various samples. For picolinate (B1231196) derivatives, High-Performance Liquid Chromatography (HPLC) is a commonly used technique. A typical method involves a reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, and UV detection at an appropriate wavelength.

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure that the method is suitable for its intended purpose. This process involves evaluating several key parameters to demonstrate the method's reliability and accuracy.

Table 3: Key Parameters for Analytical Method Validation Based on standard validation practices for chromatographic methods.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from blank or placebo at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | Recovery typically between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (%RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD should remain within acceptable limits after minor changes (e.g., flow rate, pH). |

A validated HPLC method for this compound would be essential for quality control, stability testing, and various research applications requiring precise quantification.

Chromatographic Methods (HPLC, GC)

High-Performance Liquid Chromatography (HPLC):

For a polar compound like this compound, which contains both a hydroxyl and an ester functional group, reversed-phase HPLC (RP-HPLC) is the most probable method of choice. A C18 or C8 column would likely be used as the stationary phase.

A typical mobile phase would consist of a mixture of water or a buffer and an organic modifier like acetonitrile or methanol (B129727). The inclusion of a small amount of acid, such as formic acid or acetic acid, in the mobile phase can help to suppress the ionization of the hydroxyl group and the pyridine nitrogen, leading to better peak shape and retention time stability.

An example of HPLC conditions for a related compound, chromium(III) picolinate, utilized a mobile phase of acetonitrile and water. In one study, a mixture of acetonitrile and water (6:4) was used with a C18 column, resulting in the elution of the chromium complex. researchgate.net For a similar compound, methyl 3-hydroxybenzoate, a mobile phase of acetonitrile, water, and phosphoric acid was employed with a Newcrom R1 column. nih.gov These examples suggest that a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, would likely be effective for separating this compound from any impurities.

Gas Chromatography (GC):

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 167.16 g/mol , is expected to be amenable to GC analysis. However, the presence of the polar hydroxyl group might necessitate derivatization to improve its volatility and chromatographic performance. Silylation is a common derivatization technique for compounds containing hydroxyl groups, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, making the compound more volatile and less prone to adsorption on the GC column.

The choice of the GC column is critical. A mid-polarity column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase, would be a suitable starting point. The selection would depend on the polarity of potential impurities that need to be separated. For instance, in the analysis of pyridine derivatives in mainstream cigarette smoke, a standard or fast GC separation was applied. nih.gov

The GC oven temperature program would need to be optimized to ensure adequate separation of the analyte from any related substances. A typical program would start at a lower temperature, hold for a short period, and then ramp up to a final temperature to elute all components.

Table 1: Postulated HPLC and GC Parameters for this compound Analysis

| Parameter | HPLC | GC |

| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Mid-polarity (e.g., DB-5ms, HP-50+), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume/Mode | 10 µL | 1 µL (Split or Splitless) |

| Detector | UV-Vis (e.g., at 270 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Temperature Program | Isocratic or Gradient | e.g., 100°C (1 min), ramp to 250°C at 10°C/min, hold for 5 min |

| Derivatization | Not typically required | Potentially silylation to improve volatility |

| Note: These are hypothetical parameters based on the analysis of similar compounds and would require optimization. |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. The LC system separates the compound from its impurities, and the mass spectrometer provides molecular weight and structural information. Electrospray ionization (ESI) is a common ionization technique for such compounds, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺.

For this compound (C₈H₉NO₃), the expected [M+H]⁺ ion would have an m/z of 168.06. Tandem mass spectrometry (MS/MS) can be used to further fragment this ion to obtain structural information. For example, the fragmentation of a similar compound, methyl picolinate, in LC-MS shows a precursor ion [M+H]⁺ at m/z 138.05. nih.gov The fragmentation pattern of this compound would be expected to involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile compounds. If this compound is sufficiently volatile and thermally stable, or after derivatization, it can be analyzed by GC-MS. Electron ionization (EI) is the most common ionization method in GC-MS, which can cause extensive fragmentation, providing a detailed mass spectrum that serves as a "fingerprint" for the compound.

The mass spectrum of the parent compound, methyl picolinate, shows characteristic fragments that can be used for its identification. nih.gov For this compound, the molecular ion peak at m/z 167 would be expected. Key fragmentation pathways would likely involve the loss of a methyl radical (CH₃•) from the ester group to give a fragment at m/z 152, or the loss of the methoxy radical (OCH₃•) to give a fragment at m/z 136. Alpha-cleavage next to the pyridine ring is also a common fragmentation pathway for pyridine derivatives. libretexts.org

Table 2: Expected Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Expected Molecular Ion (m/z) | Potential Key Fragment Ions (m/z) |

| LC-MS | ESI (+) | 168.06 [M+H]⁺ | Loss of CH₃OH, loss of COOCH₃ |

| GC-MS | EI | 167 [M]⁺ | 152 [M-CH₃]⁺, 136 [M-OCH₃]⁺, 108 [M-COOCH₃]⁺ |

| Note: These are predicted values and would need to be confirmed by experimental data. |

Biological Activities and Mechanistic Insights of Methyl 6 Hydroxy 3 Methylpicolinate in Vitro and Preclinical Contexts

Structure-Activity Relationship (SAR) Studies

Positional and Substituent Effects on Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. In the case of methyl 6-hydroxy-3-methylpicolinate, the positions of the hydroxyl and methyl substituents on the picolinate (B1231196) ring are critical in defining its interaction with biological targets. While direct structure-activity relationship (SAR) studies on this specific compound are not extensively documented in publicly available literature, the principles of medicinal chemistry and SAR data from related molecular classes allow for well-founded postulations.

The influence of substituent positioning on biological activity is a well-established principle in drug design. For instance, studies on p-phenylenediamine (B122844) derivatives have shown that the location of substituents can dramatically alter their mutagenic potential. nih.gov Similarly, extensive SAR studies on derivatives of betulinic acid have demonstrated that even minor modifications to the substituents on the core structure can lead to significant changes in their anti-HIV activity. nih.gov These examples underscore the critical importance of the precise placement of functional groups for a molecule's biological function.

Table 1: Postulated Influence of Substituents on the Activity of a Picolinate Scaffold

| Substituent | Position | Potential Role in Biological Activity |

| Hydroxyl (-OH) | 6 | - Hydrogen bond donor/acceptor, crucial for binding to target protein. - Can influence the acidity of the pyridine (B92270) ring nitrogen. |

| Methyl (-CH₃) | 3 | - Provides steric bulk, influencing the orientation within a binding pocket. - Contributes to hydrophobic interactions. - Can affect the electronic properties of the pyridine ring. |

| Methyl Ester (-COOCH₃) | 2 | - Acts as a hydrogen bond acceptor. - Can be a point of metabolic transformation (hydrolysis). - Influences the compound's polarity and cell permeability. |

Rational Design Based on SAR Data

Rational drug design is a strategy that utilizes the understanding of a biological target and the structure-activity relationships of known active compounds to design more potent and selective molecules. nih.gov182.160.97 This approach aims to optimize the interactions between a ligand and its target, thereby enhancing its desired biological effect.

While specific SAR data for this compound is limited, data from related picolinate and picolinamide (B142947) structures can guide the rational design of new analogs. For example, the development of picolinamide derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) was achieved through systematic modifications of the picolinamide scaffold, demonstrating the utility of this approach. nih.gov

Based on the presumed importance of the functional groups of this compound, a rational design strategy could involve the following modifications:

Modification of the Hydroxyl Group: The hydroxyl group could be converted to an ether or an ester to probe the importance of its hydrogen bonding capability. Introducing different alkyl or aryl groups could also explore steric and hydrophobic interactions in that region of the binding site.

Modification of the Methyl Group: The methyl group could be replaced with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) to investigate the steric tolerance of the binding pocket. Alternatively, replacement with electron-withdrawing or electron-donating groups could modulate the electronic properties of the pyridine ring.

Modification of the Ester: The methyl ester could be hydrolyzed to the corresponding carboxylic acid, which might form different or stronger interactions with the target. Alternatively, it could be converted to various amides to introduce additional hydrogen bonding possibilities and alter the compound's pharmacokinetic properties.

Mechanistic Investigations at the Molecular Level (Preclinical)

Ligand-Target Interactions: Computational Docking and Binding Site Analysis

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This method allows for the visualization of ligand-target interactions at the atomic level, providing insights into the molecular basis of biological activity.

Based on these analogous studies and the known inhibitory activity of picolinates against 2-oxoglutarate (2OG) dependent oxygenases, a hypothetical binding model for this compound can be proposed. In the active site of a 2OG-dependent oxygenase, the compound would likely chelate the active site iron through its pyridine nitrogen and the 6-hydroxyl group, mimicking the binding of the endogenous co-substrate, 2-oxoglutarate.

Table 2: Predicted Ligand-Target Interactions for this compound in a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| 6-Hydroxyl group | Active site metal ion (e.g., Fe²⁺), Asp/Glu, His | Metal coordination, Hydrogen bond |

| Pyridine Nitrogen | Active site metal ion (e.g., Fe²⁺), Ser/Thr | Metal coordination, Hydrogen bond |

| 3-Methyl group | Hydrophobic pocket (e.g., Leu, Val, Ile) | Van der Waals / Hydrophobic |

| Ester Carbonyl | Basic residues (e.g., Arg, Lys) | Hydrogen bond |

Enzyme Kinetic Studies to Determine Inhibition Modes

Enzyme kinetic studies are essential for determining the mechanism by which a compound inhibits its target enzyme. These studies can reveal whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type, providing crucial information about its mode of action.

While direct enzyme kinetic data for this compound is not available, its structural similarity to picolinic acid and other known inhibitors of 2-oxoglutarate dependent oxygenases suggests a likely mechanism of inhibition. rsc.org Many inhibitors of this enzyme class act by competing with the co-substrate, 2-oxoglutarate, for binding to the active site. nih.gov

Therefore, it is hypothesized that this compound acts as a competitive inhibitor with respect to 2-oxoglutarate. In a kinetic assay, this would be characterized by an increase in the apparent Michaelis constant (Kₘ) for 2-oxoglutarate with increasing inhibitor concentration, while the maximum reaction velocity (Vₘₐₓ) would remain unchanged.

Table 3: Expected Enzyme Kinetic Profile for this compound as a Competitive Inhibitor

| Kinetic Parameter | Expected Change with Increasing Inhibitor Concentration |

| Apparent Kₘ (for 2-oxoglutarate) | Increase |

| Vₘₐₓ | No change |

| kᵢ (Inhibition constant) | A measure of the inhibitor's potency |

Role as Quinolone Derivative Analog

The quinolone class of antibiotics exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov The core pharmacophore of quinolones includes a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, which is crucial for binding to the enzyme-DNA complex. mdpi.com

This compound shares some structural features with the quinolone core, such as a substituted pyridine ring and a carbonyl group. However, there are significant differences. The picolinate has a hydroxyl group at position 6 and a methyl ester at position 2, whereas quinolones have a ketone at position 4 and a carboxylic acid at position 3. The relative arrangement of the key functional groups responsible for chelating magnesium ions and interacting with the DNA and enzyme is different.

While the structural similarity is not exact, the concept of scaffold hopping, where the core structure of a known active compound is replaced by a different but functionally similar scaffold, is a valid strategy in drug discovery. nih.gov It is conceivable that the pyridine nitrogen and the 6-hydroxyl group of this compound could mimic some of the interactions of the quinolone pharmacophore. However, without experimental evidence, its role as a functional quinolone analog remains speculative. Further studies would be required to determine if it possesses any activity against DNA gyrase or topoisomerase IV.

Coordination Chemistry of Methyl 6 Hydroxy 3 Methylpicolinate

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinate-type ligands is typically achieved through direct reaction of the ligand with a corresponding metal salt in a suitable solvent.

Complexation with Transition Metals (e.g., Nickel, Cadmium, Cobalt, Vanadium, Zinc)

The reaction of picolinate-derived ligands with transition metal salts such as chlorides or nitrates in an aqueous or alcoholic medium generally yields stable complexes. For instance, a series of mononuclear complexes with dipicolinic acid, an analog of our target ligand, were synthesized with Cobalt(II), Nickel(II), Zinc(II), and Cadmium(II). ajol.info The resulting general formula for these complexes was [M(L)(H₂O)₂], where 'L' represents the dipicolinate ligand. ajol.info This suggests that Methyl 6-hydroxy-3-methylpicolinate would likely react similarly with these metal ions to form stable, mononuclear complexes, potentially incorporating solvent molecules like water into the coordination sphere.

Studies on vanadium have shown that it readily forms complexes with picolinic and dipicolinic acid in aqueous solutions. ajol.info Specifically, Vanadium(III) has been shown to form species such as [VL]²⁺, [V(OH)L]⁺, and [VL₂]⁺ with picolinic acid (where L is the deprotonated ligand). ajol.info Similarly, various oxovanadium(IV) and dioxovanadium(V) complexes with dipicolinate and other substituted picolinate (B1231196) ligands have been synthesized and characterized, indicating a strong affinity of vanadium for this class of ligands.

The general synthetic route can be summarized as: MCl₂·nH₂O + Ligand → [M(Ligand)(H₂O)ₓ]Cl₂ + (n-x)H₂O (where M = Co(II), Ni(II), Cu(II), Zn(II), etc., and the ligand is a picolinate derivative)

Ligand Binding Modes and Coordination Geometries

Picolinate ligands most commonly act as bidentate chelators, coordinating to a central metal ion through the pyridine (B92270) ring nitrogen and an oxygen atom from a substituent (in this case, the hydroxyl group). This forms a stable five-membered chelate ring. researchgate.net This N,O-chelation is the predominant binding mode observed in a vast number of picolinamide (B142947) and dipicolinic acid complexes. ajol.inforesearchgate.net

The coordination of two or three such bidentate ligands to a metal center typically results in a six-coordinate, octahedral geometry. For example, X-ray diffraction studies on nickel(II) and cobalt(II) complexes with picolinamide revealed octahedral units. rsc.org In the case of [M(L)(H₂O)₂] type complexes with dipicolinic acid (M = Co, Ni, Zn, Cd), the metal ion is coordinated to the nitrogen and two oxygen atoms of the ligand, with two water molecules occupying the remaining sites to complete an octahedral geometry. ajol.info

For some metal ions, other geometries are possible. Cadmium(II) complexes with picolinamide have been observed to adopt a seven-coordinate capped pentagonal bipyramid geometry. researchgate.net Vanadium(IV) oxide (vanadyl, VO²⁺) complexes often exhibit a five-coordinate geometry that is intermediate between a square pyramid and a trigonal bipyramid.

Interactive Table: Common Coordination Geometries of Picolinate Analogs

| Metal Ion | Ligand Analog | Coordination Number | Typical Geometry | Reference |

|---|---|---|---|---|

| Co(II), Ni(II) | Picolinamide | 6 | Octahedral | rsc.org |

| Co(II), Ni(II), Zn(II), Cd(II) | Dipicolinic Acid | 6 | Octahedral | ajol.info |

| Cd(II) | Picolinamide | 7 | Capped Pentagonal Bipyramid | researchgate.net |

| V(IV)O | 8-Hydroxyquinolines | 5 | Square Pyramidal / Trigonal Bipyramidal | |

| Zn(II) | 3-Hydroxypicolinato | 6 | Octahedral (cis/trans) |

Role of Picolinate Ligands in Complex Stability

The stability of metal complexes with picolinate-type ligands is significantly enhanced by the chelate effect. The simultaneous binding of the pyridine nitrogen and the hydroxyl oxygen to the metal center forms a thermodynamically stable five-membered ring, which is more stable than coordination by two separate monodentate ligands. researchgate.net

Dipicolinic acid, which features two carboxylate groups and a pyridine nitrogen, is noted for being a versatile multidentate ligand that forms highly stable complexes. ajol.info This inherent stability is a hallmark of the picolinate framework. The presence of substituents on the pyridine ring, such as the methyl group in this compound, can further influence the stability of the complexes through electronic and steric effects.

Spectroscopic and Structural Analysis of Metal Complexes

Vibrational and Electronic Spectra of Complexes

Vibrational Spectroscopy (FT-IR): Infrared spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. In complexes of picolinate-type ligands, the coordination is evidenced by shifts in the vibrational frequencies of key functional groups. For dipicolinate complexes, a significant shift of the antisymmetric stretching vibrational mode of the carboxylate group (νₐₛ(-COO)) to lower frequencies upon complexation is a clear indicator of coordination. A similar effect would be expected for the C-O stretching vibration of the hydroxyl group and the C=N stretching of the pyridine ring in this compound complexes.

Electronic Spectroscopy (UV-Vis): The electronic spectra of transition metal complexes provide valuable information about the d-orbital splitting and the geometry of the complex. For cobalt(II) and nickel(II) complexes, which are often colored, the spectra typically show absorption bands corresponding to d-d electronic transitions. For example, the analysis of a hexamminecobalt(III) complex, a classic example in coordination chemistry, shows distinct bands in the visible region that are assigned to specific electronic transitions (¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g) based on Tanabe-Sugano diagrams. researchgate.net Similar analyses would be applicable to cobalt and nickel complexes of this compound to determine their electronic structure. In vanadium complexes, ligand-to-metal charge transfer (LMCT) bands are often observed.

X-ray Diffraction Analysis of Complex Structures

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for coordination complexes. This technique allows for the precise determination of molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Numerous crystal structures of transition metal complexes with picolinate analogs have been determined. researchgate.netrsc.org For example, the structures of [M(NCS)₂(pia)₂] (where M = Co(II), Ni(II) and pia = picolinamide) have been elucidated, revealing octahedral units with the picolinamide ligands acting as bidentate chelators. rsc.org Similarly, the crystal structures of cadmium and cobalt complexes with 2-phenyl-8-mercaptoquinolinate have been solved, showing the precise arrangement of the ligands around the metal centers. iaea.org For a novel complex like one formed with this compound, XRD would be the ultimate method to confirm its coordination geometry, identify any isomers (cis/trans), and characterize its crystal packing. Powder XRD is also frequently used to confirm the phase purity of the synthesized complex. ajol.info

Interactive Table: X-ray Diffraction Data for Analogous Picolinate Complexes

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Ni(NCS)₂(pia)₂] | Not Specified | Not Specified | Octahedral Ni(II) with cis-thiocyanate ligands | rsc.org |

| [Co(NCS)₂(pia)₂] | Not Specified | Not Specified | Octahedral Co(II) with cis-thiocyanate ligands | rsc.org |

| [Cd(NO₃)₂(pia)₂] | Not Specified | Not Specified | Seven-coordinate Cd(II), capped pentagonal bipyramid | researchgate.net |

| Co[C₉H₅(C₆H₅)NS]₂ | Orthorhombic | Pbcn | Comparison with Zn and Hg complexes studied | iaea.org |

Theoretical Studies on Metal Complexation

Theoretical studies, particularly Density Functional Theory (DFT) calculations and molecular docking, have become indispensable tools for elucidating the intricacies of metal complexation. These computational methods provide deep insights into the electronic structure, bonding, and potential biological interactions of complexes involving ligands like this compound.

DFT Calculations for Electronic Structure and Bonding in Complexes

Studies on related metal complexes, such as those with 6-methylpyridine-2-carboxylic acid, have utilized DFT to compute optimal molecular geometries, vibrational frequencies, and electronic transition data. nih.gov For instance, the DFT/HSEh1PBE/6-311G(d,p)/LanL2DZ level of theory has been successfully applied to obtain these parameters. nih.gov Such calculations help in interpreting experimental data from techniques like FT-IR and UV-Vis spectroscopy. nih.gov

The bonding between a metal ion and a picolinate ligand like this compound involves the coordination of the metal to the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. DFT and Natural Bond Orbital (NBO) analyses of 3d metal aqua ions reveal that metal-donor atom bonding can be described as donor-acceptor interactions. researchgate.netnih.gov These interactions involve contributions from the metal's 3dσ, 3dπ, and 4s orbitals. researchgate.netnih.gov The strength of these bonding interactions is correlated with the electron affinities of the metal's orbitals. nih.gov For example, Fe(III) has been identified as an excellent π-acceptor among the first-row transition metal aqua ions. nih.gov

In complexes subject to Jahn-Teller distortions, such as certain d¹, d², and d⁴ configurations, deviations from expected trends in electron affinities and bonding are observed. nih.gov These distortions can lead to a lowering of the complex's symmetry and affect the ligand-to-metal charge transfer. researchgate.net The unique ligand field environment created by the picolinate ligand can lead to significant splitting in the metal's d-orbital energy levels, which can be observed in their electronic absorption spectra. rsc.org

Molecular Docking Studies of Metal Complexes with Biomolecules (e.g., α-glucosidase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a potential drug molecule and its biological target, such as an enzyme.

In the context of diabetes treatment, α-glucosidase is a key enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can help to control post-meal blood sugar spikes. Metal complexes of picolinate derivatives have been investigated as potential α-glucosidase inhibitors. nih.govnih.gov

Molecular docking studies have been performed to elucidate the interactions between these metal complexes and the active site of α-glucosidase, often using the crystal structure of Saccharomyces cerevisiae isomaltase as a template. nih.gov These studies reveal how the complexes bind within the enzyme's active site, identifying key interactions such as hydrogen bonds and hydrophobic interactions with amino acid residues. researchgate.net

For example, docking studies on various metal complexes with ligands similar to this compound have shown that they can effectively fit into the active site of α-glucosidase. The binding affinities calculated from these studies can be correlated with their experimentally determined inhibitory activities (IC₅₀ values). nih.govresearchgate.net Complexes with higher binding affinities are generally expected to be more potent inhibitors. It has been noted that complexes containing ions like Cu(II) and Ag(I) can show significant inhibitory results. nih.gov

Biological Implications of Metal Complexation

The formation of metal complexes with picolinate ligands can lead to significant biological activities, most notably insulin-mimetic properties, which are of great interest in the development of new anti-diabetic agents.

In Vitro Insulin-Mimetic Activity of Metal-Picolinate Complexes

A number of transition metal ions, including chromium(III), vanadium(IV), and zinc(II), have been shown to significantly lower blood glucose levels both in vitro and in vivo, leading to the development of insulin-mimetic compounds. buu.ac.th Picolinate ligands, due to their chelating ability, can form stable complexes with these metals and enhance their biological activity.

The insulin-mimetic activity of these complexes is often evaluated in vitro by measuring the inhibition of free fatty acid (FFA) release from isolated rat adipocytes that have been treated with epinephrine. nih.gov For instance, a study on metal complexes with 3-hydroxypyridine-2-carboxylic acid, a compound structurally related to this compound, found that a copper(II) complex exhibited the most potent insulin-mimetic activity among the tested complexes. nih.gov

Vanadium complexes with picolinate ligands have also been extensively studied for their insulin-mimetic effects. acs.orgmdpi.com The complex VO(pic)₂·H₂O was selected for in vivo testing based on its solubility and stability, and it was found to significantly lower plasma glucose levels in diabetic rats when administered in their drinking water. acs.org The mechanism of action for these insulin-mimetic complexes is thought to involve the enhancement of insulin (B600854) signaling pathways, potentially by promoting the activity of the insulin receptor tyrosine kinase. buu.ac.th

Below is a table summarizing the in vitro α-glucosidase inhibitory activity of some related metal complexes.

| Complex | Ligand | IC₅₀ (μM) |

| Complex 13 (Hg) | Azide-containing ligand | 0.2802 ± 0.62 |

| [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ (1) | 6-Methylpyridine-2-carboxylic acid | 0.247 ± 0.10 |

| [Mn(6-mpa)₂(H₂O)₂] (2) | 6-Methylpyridine-2-carboxylic acid | > 600 |

| [Ni(6-mpa)₂(H₂O)₂]·2H₂O (3) | 6-Methylpyridine-2-carboxylic acid | > 600 |

| [Hg(6-mpa)₂(H₂O)] (4) | 6-Methylpyridine-2-carboxylic acid | > 600 |

| [Cu(6-mpa)₂(Py)] (5) | 6-Methylpyridine-2-carboxylic acid | > 600 |

| [Cu(6-mpa)₂(H₂O)]·H₂O (6) | 6-Methylpyridine-2-carboxylic acid | > 600 |

| [Zn(6-mpa)₂(H₂O)]·H₂O (7) | 6-Methylpyridine-2-carboxylic acid | > 600 |

| [Fe(6-mpa)₃] (8) | 6-Methylpyridine-2-carboxylic acid | > 600 |

| [Cd(6-mpa)₂(H₂O)₂]·2H₂O (9) | 6-Methylpyridine-2-carboxylic acid | > 600 |

| [Co(6-mpa)₂(H₂O)₂]·2H₂O (10) | 6-Methylpyridine-2-carboxylic acid | > 600 |

Data sourced from studies on related picolinate-type ligands. nih.govnih.gov

Derivatives, Analogs, and Advanced Molecular Design Strategies

Synthesis of Functionalized Analogs and Isomers

The synthesis of functionalized analogs and isomers of methyl 6-hydroxy-3-methylpicolinate is a key step in understanding its structure-activity relationship (SAR) and for the development of new therapeutic agents. This involves strategic modifications to the pyridine (B92270) ring, the ester moiety, and the hydroxyl group.

Exploration of Pyridine Ring Substitutions (e.g., halogens, methoxy (B1213986), methyl)

Modifications to the pyridine ring of this compound can significantly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Halogenation: The introduction of halogen atoms, such as bromine, can be achieved through electrophilic aromatic substitution. For instance, the synthesis of methyl 6-bromo-3-hydroxypicolinate has been reported. This process involves the direct bromination of methyl 3-hydroxypicolinate, yielding the corresponding 6-bromo derivative. This halogenated analog can serve as a crucial intermediate for further functionalization through cross-coupling reactions.

Methoxylation: The incorporation of methoxy groups can alter the compound's polarity and hydrogen bonding capabilities. The synthesis of methoxy-substituted picolinates often involves nucleophilic substitution reactions on appropriately activated precursors. For example, the reaction of 4,6-dibromo-3-hydroxypicolinonitrile with sodium methoxide can yield 6-bromo-4-methoxy-3-hydroxypicolinonitrile, which can then be further elaborated to the desired methyl picolinate (B1231196).

Methylation: The addition of methyl groups can enhance steric bulk and lipophilicity. While specific methods for the direct methylation of the pyridine ring of this compound are not extensively documented in readily available literature, general strategies for pyridine methylation can be employed. These often involve the use of organometallic reagents or radical-based reactions on suitably protected pyridine derivatives.

Below is an interactive data table summarizing the types of pyridine ring substitutions and their potential effects:

| Substitution | Example Reagents | Potential Effects on Properties |

| Halogenation (e.g., Bromination) | Bromine (Br₂) | Increased lipophilicity, altered electronic profile, provides handle for further reactions |

| Methoxylation | Sodium Methoxide (NaOMe) | Increased polarity, potential for hydrogen bonding, altered metabolic stability |

| Methylation | Organometallic reagents (e.g., Grignard reagents) | Increased steric bulk, enhanced lipophilicity |

Modification of the Ester Moiety and Hydroxyl Group

The ester and hydroxyl functionalities of this compound are prime targets for modification to modulate solubility, metabolic stability, and prodrug potential.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-hydroxy-3-methylpicolinic acid, which can then be re-esterified with a variety of alcohols to generate a library of ester analogs. sigmaaldrich.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this transformation. masterorganicchemistry.comyoutube.comyoutube.com This allows for the introduction of different alkyl or aryl groups, which can impact the compound's pharmacokinetic profile.

Hydroxyl Group Modification: The hydroxyl group can undergo various reactions, including etherification and acylation. Etherification, for example by reaction with an alkyl halide in the presence of a base, can be used to introduce a range of substituents, thereby altering the compound's lipophilicity and hydrogen-bonding capacity. Acylation of the hydroxyl group to form an ester can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active hydroxyl compound.

Structure-Based Drug Design Principles (Preclinical)

In the preclinical phase of drug discovery, structure-based drug design principles are instrumental in the rational optimization of lead compounds like this compound. These computational techniques leverage the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for a molecule's biological activity. A pharmacophore model can be generated based on a set of known active molecules or from the crystal structure of the target protein in complex with a ligand. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active. nih.govfigshare.com This approach can be applied to discover new derivatives of this compound with potentially improved biological profiles.

Rational Design for Improved Biological Performance (e.g., increased potency, target selectivity)

Rational design utilizes the understanding of the molecular interactions between a ligand and its target to guide the design of new analogs with improved properties. nih.govnih.govresearchgate.net By analyzing the binding mode of this compound or its analogs within the active site of a target protein, medicinal chemists can make informed decisions about which structural modifications are likely to enhance binding affinity (potency) and selectivity. For example, if a specific region of the binding pocket is hydrophobic, introducing a lipophilic group at the corresponding position on the picolinate scaffold could lead to a more potent inhibitor. Similarly, exploiting unique features of the target's active site that are not present in related off-target proteins can lead to the design of more selective compounds, thereby reducing the potential for side effects.

The following interactive data table outlines key considerations in the rational design of this compound derivatives:

| Design Goal | Strategy | Example Modification |

| Increased Potency | Enhance binding interactions with the target | Introduce a substituent that forms an additional hydrogen bond with a key amino acid residue in the active site. |

| Improved Target Selectivity | Exploit differences between the target and off-target active sites | Design a derivative with a sterically bulky group that fits into a unique pocket of the target enzyme but clashes with the active site of a related off-target. |

| Enhanced Bioavailability | Modify physicochemical properties | Convert the carboxylic acid to a more lipophilic ester prodrug to improve cell membrane permeability. |

Libraries and Combinatorial Synthesis of Derivatives

The generation of chemical libraries through combinatorial and parallel synthesis is a cornerstone of modern drug discovery and materials science. This approach enables the rapid creation of a multitude of structurally related compounds from a common core scaffold, facilitating the exploration of structure-activity relationships (SAR). The this compound scaffold is well-suited for such derivatization, offering multiple reactive sites for chemical modification. Strategies for library synthesis focus on the three primary functional groups: the methyl ester, the hydroxyl group, and the pyridine ring itself.

Rationale for Library Synthesis

The core purpose of generating a library from the this compound scaffold is to systematically modify its structure to optimize desired properties. In drug discovery, this often involves screening for enhanced biological activity, improved selectivity, or better pharmacokinetic profiles. By creating a diverse set of analogs, researchers can quickly identify compounds with superior potency and probe the molecular interactions between the ligand and its biological target. Parallel synthesis is a key methodology, allowing for numerous reactions to be conducted simultaneously, which significantly accelerates the discovery process.

Diversification Strategies

The structure of this compound offers three main points for diversification, allowing for a comprehensive exploration of the surrounding chemical space.

Modification at the C2-Ester: The methyl ester is a versatile handle for creating a large library of amides.

Modification at the C6-Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers, esters, or used as a handle for further cross-coupling reactions.

Modification of the Pyridine Core: The pyridine ring can be functionalized, often through halogenation followed by transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Key Reactions in Library Synthesis

Amide Library Synthesis via the Ester Group

The most direct method for diversifying the scaffold is through the creation of an amide library. This can be achieved either by direct aminolysis of the methyl ester with a diverse set of primary and secondary amines, often at elevated temperatures, or via a two-step process. In the latter, the methyl ester is first hydrolyzed to the corresponding carboxylic acid (6-hydroxy-3-methylpicolinic acid). This acid is then activated using standard peptide coupling reagents (such as DCC, HOBt, or HATU) and reacted with an amine library. This two-step approach is often more efficient and proceeds under milder conditions. nih.govresearchgate.netnih.govscribd.comresearchgate.net

Reaction: 6-hydroxy-3-methylpicolinic acid + R¹R²NH → N-(R¹,R²)-6-hydroxy-3-methylpicolinamide

The selection of amines is crucial for generating diversity. A typical library would include a range of aliphatic, aromatic, and heterocyclic amines to probe different steric and electronic requirements.

Table 1: Illustrative Amine Building Blocks for Amide Library Synthesis

| Amine Type | Example Building Block (R¹R²NH) | Resulting Side Chain (-NR¹R²) | Rationale for Inclusion |

|---|---|---|---|

| Aliphatic (Primary) | Cyclopropylamine | -NH-cPr | Introduces small, rigid cycloalkyl group |

| Aliphatic (Secondary) | Piperidine | -N(CH₂)₅ | Introduces a saturated heterocycle |

| Aromatic | Aniline | -NH-Ph | Introduces a core phenyl group |

| Substituted Aromatic | 4-Fluoroaniline | -NH-(p-F-Ph) | Probes electronic effects (halogen bond) |

| Heterocyclic | 3-Aminopyridine | -NH-(3-pyridyl) | Introduces H-bond acceptor/donor |

Suzuki Cross-Coupling for Pyridine Core Modification

To functionalize the pyridine ring itself, a common strategy involves introducing a halogen (e.g., bromine or chlorine) at an available position (C4 or C5), which then serves as a handle for palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net The Suzuki-Miyaura coupling is particularly powerful, allowing for the introduction of a vast array of aryl and heteroaryl groups using commercially available boronic acids and esters. nih.govresearchgate.netmdpi.com This method dramatically expands the structural diversity of the library.

Reaction: Halogenated Picolinate Scaffold + Ar-B(OH)₂ --[Pd catalyst]--> Aryl-Substituted Picolinate Scaffold

This approach allows for the systematic exploration of how different aromatic substituents impact the molecule's properties.

Table 2: Example Boronic Acids for Suzuki Coupling Library

| Boronic Acid Type | Example Building Block (Ar-B(OH)₂) | Resulting Substituent (Ar-) | Rationale for Inclusion |

|---|---|---|---|

| Aromatic | Phenylboronic acid | Phenyl | Core aromatic substituent |

| Electron-Rich Aromatic | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Introduces electron-donating group |

| Electron-Poor Aromatic | 4-(Trifluoromethyl)phenylboronic acid | 4-(CF₃)phenyl | Introduces strong electron-withdrawing group |

| Heterocyclic | Thiophene-2-boronic acid | 2-Thienyl | Introduces a five-membered heterocycle |

| Heterocyclic | Pyridine-4-boronic acid | 4-Pyridyl | Introduces a basic nitrogen for solubility/binding |

Etherification of the C6-Hydroxyl Group

The hydroxyl group can be derivatized through reactions such as the Williamson ether synthesis. By deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) and reacting it with a library of alkyl halides (R-X), a diverse set of ethers can be generated in a parallel format. This modification alters the hydrogen-bonding capacity and lipophilicity of the scaffold.

Reaction: Picolinate Scaffold-OH + R-X --[Base]--> Picolinate Scaffold-OR

Isolation and Biosynthetic Considerations

Natural Occurrence and Isolation from Microbial Sources (e.g., Micromonospora sp.)

Currently, there is no direct scientific literature documenting the isolation of Methyl 6-hydroxy-3-methylpicolinate from microbial sources, including species of the genus Micromonospora. While Micromonospora are well-known producers of a diverse array of secondary metabolites, such as the aminoglycoside antibiotic G-418, specific evidence for the natural production of this compound is not available in published research. nih.gov

Actinomycetes, the bacterial phylum to which Micromonospora belongs, are a rich source of aromatic polyketides, including compounds with a pyridine (B92270) core. nih.gov For instance, various rubromycins have been isolated from Streptomyces species. nih.govnih.gov However, the specific substituted picolinate (B1231196), this compound, has not been identified among these isolated natural products.

Putative Biosynthetic Pathways

The biosynthetic pathway for this compound has not been explicitly elucidated. However, insights can be drawn from the known biosynthesis of related picolinic acid derivatives. The formation of the picolinic acid scaffold often involves enzymes such as monooxygenases and dioxygenases that can hydroxylate the pyridine ring. mdpi.comnih.govacs.org

One can hypothesize a pathway starting from a simpler picolinic acid precursor. The biosynthesis could potentially involve the following enzymatic steps:

Hydroxylation: A key step would be the hydroxylation of the pyridine ring at the C-6 position. Picolinic acid hydroxylases, which are mixed-function oxygenases, are known to catalyze such reactions in various bacteria. mdpi.comnih.gov

Methylation: The addition of a methyl group at the C-3 position would likely be catalyzed by a methyltransferase enzyme.

Esterification: The final step would involve the esterification of the carboxylic acid group with methanol (B129727), a reaction that could be catalyzed by an esterase or synthase.

It is also conceivable that the biosynthesis begins with a methylated and hydroxylated precursor that is then cyclized to form the picolinate ring structure. The exact sequence and the specific enzymes involved remain a subject for future research.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. While a specific chemoenzymatic route for this compound has not been detailed in the literature, general strategies for the synthesis of substituted pyridines can be considered.

A plausible chemoenzymatic approach could involve the use of enzymes to introduce specific functional groups onto a chemically synthesized pyridine precursor. For instance:

Chemical Synthesis of a Precursor: A substituted pyridine ring could be synthesized using established organic chemistry methods.

Enzymatic Hydroxylation: A hydroxylase enzyme could then be employed to selectively add a hydroxyl group at the C-6 position. The use of P450 monooxygenases for the oxidation of unactivated C-H bonds is a well-established strategy in chemoenzymatic synthesis. researchgate.net

Enzymatic Methylation: A methyltransferase could be used for the regioselective methylation at the C-3 position.

Esterification: The final esterification could be carried out either chemically or enzymatically.

The development of such a chemoenzymatic process would offer a more sustainable and efficient alternative to purely chemical synthetic routes, which often require harsh conditions and protective group strategies. whiterose.ac.uk

Below is a table summarizing the potential enzymatic steps that could be involved in the synthesis of this compound.

| Reaction Step | Enzyme Class | Potential Substrate | Function |

| Hydroxylation | Monooxygenase/Dioxygenase | 3-Methylpicolinic acid | Addition of a hydroxyl group at the C-6 position |

| Methylation | Methyltransferase | 6-Hydroxypicolinic acid | Addition of a methyl group at the C-3 position |

| Esterification | Esterase/Synthase | 6-hydroxy-3-methylpicolinic acid | Formation of the methyl ester |

Future Research Directions and Applications in Academic Research

Development of Advanced Synthetic Methodologies

The synthesis of picolinates, including Methyl 6-hydroxy-3-methylpicolinate, is an area of active research. Traditional methods are being replaced by more efficient and environmentally friendly approaches.

Key advancements include:

Novel Catalysts: Researchers are developing new catalysts to improve the efficiency and selectivity of picolinate (B1231196) synthesis. For instance, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully used for the one-pot synthesis of picolinate derivatives at ambient temperature. nih.gov This catalyst is not only efficient but also reusable, maintaining its structure and morphology after multiple uses. nih.gov Another approach involves a catalyst composed of an active component and a SiC carrier, which offers high product selectivity and is environmentally friendly. google.comgoogle.com